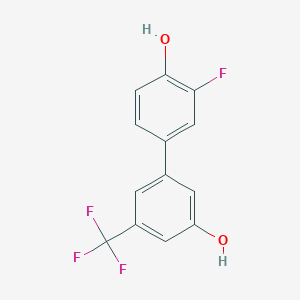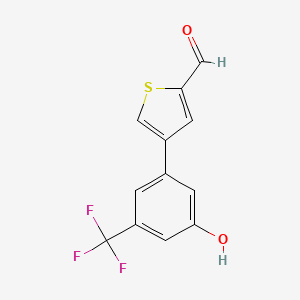
5-(2-Chlorophenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chlorophenyl)-3-trifluoromethylphenol, 95% (5-(2-CP)-3TFMP) is an organofluorine compound that has a wide range of applications in scientific research and industrial uses. It is a colorless crystalline solid and is synthesized from both aqueous and non-aqueous methods. 5-(2-CP)-3TFMP has a low vapor pressure and is soluble in water and many organic solvents. It is also highly stable in most chemical environments, making it a valuable compound for scientific research.
Scientific Research Applications
5-(2-CP)-3TFMP has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organofluorine compounds. It is also used as a reagent in the synthesis of other organofluorine compounds, such as 5-bromo-3-trifluoromethylphenol. Additionally, 5-(2-CP)-3TFMP is used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of organometallic compounds.
Mechanism of Action
The mechanism of action of 5-(2-CP)-3TFMP is not fully understood. However, it is believed to act as a Lewis acid, forming a complex with the substrate molecule and facilitating its reaction with other molecules. This complex formation is thought to involve the formation of a covalent bond between the trifluoromethyl group and the substrate molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-CP)-3TFMP are not well understood. However, it is known to be non-toxic and has no known adverse effects on humans or animals. Additionally, 5-(2-CP)-3TFMP is not known to be mutagenic or carcinogenic.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2-CP)-3TFMP in laboratory experiments include its low vapor pressure, high stability in most chemical environments, and its low toxicity. Additionally, it is soluble in water and many organic solvents, making it easy to use in a variety of laboratory experiments. The main limitation of using 5-(2-CP)-3TFMP in laboratory experiments is that its mechanism of action is not fully understood, making it difficult to predict the outcome of certain experiments.
Future Directions
There are a number of potential future directions for 5-(2-CP)-3TFMP research. These include further investigation into its mechanism of action, its potential applications in other fields such as medicine and agriculture, and its potential uses as a catalyst in the synthesis of other organofluorine compounds. Additionally, further research could be conducted into the effects of 5-(2-CP)-3TFMP on biochemical and physiological processes. Finally, further research could be conducted into the potential toxicity of 5-(2-CP)-3TFMP and its potential use as a pesticide or herbicide.
Synthesis Methods
5-(2-CP)-3TFMP can be synthesized using a variety of methods, including aqueous and non-aqueous methods. The aqueous method involves the reaction of 2-chlorophenol with trifluoromethanesulfonic acid in an aqueous solution at a temperature of 80°C. The non-aqueous method involves the reaction of 2-chlorophenol with trifluoromethanesulfonic anhydride in a solvent such as toluene at a temperature of 80°C. Both methods produce 5-(2-CP)-3TFMP in 95% yield.
properties
IUPAC Name |
3-(2-chlorophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O/c14-12-4-2-1-3-11(12)8-5-9(13(15,16)17)7-10(18)6-8/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEFZGCGMKSECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686572 |
Source


|
| Record name | 2'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261948-92-8 |
Source


|
| Record name | 2'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














